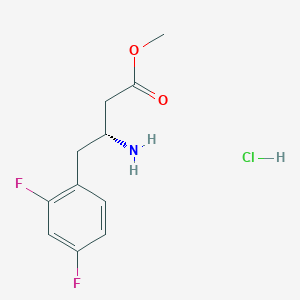

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride

Description

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a chiral β-amino ester derivative with a 2,4-difluorophenyl substituent. It is synthesized as a hydrochloride salt to enhance stability and solubility. Key physicochemical properties include a predicted boiling point of 312.3±42.0 °C, density of 1.0±0.06 g/cm³, and pKa of 7.49±0.10, indicating moderate basicity suitable for pharmaceutical applications .

Properties

IUPAC Name |

methyl (3R)-3-amino-4-(2,4-difluorophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2.ClH/c1-16-11(15)6-9(14)4-7-2-3-8(12)5-10(7)13;/h2-3,5,9H,4,6,14H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWDBJYTIXPRIE-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and ®-3-amino-4-butanol.

Reaction Steps: The key steps include the formation of the ester linkage and the introduction of the amino group. This is achieved through a series of reactions, including esterification and amination.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Methyl (3S)-3-Amino-4-(Benzyloxy)Butanoate Hydrochloride

Methyl (2S)-2-[[(2,3-Difluorophenyl)Methylideneamino]-Methylamino]-3,3-Dimethylbutanoate

- Structure: Contains a 2,3-difluorophenyl group and a methylideneamino-methylamino side chain.

- Key Differences :

- Synthesis : Prepared via a three-step process involving dioxane-HCl deprotection, highlighting distinct synthetic pathways .

Stereoisomeric Counterparts

Methyl (3R)-3-Amino-4-(Benzyloxy)Butanoate Hydrochloride

- Structure : Mirror image of the (3S)-benzyloxy analog.

- Key Differences :

- The (R)-configuration may confer distinct chiral recognition in enzyme-binding pockets compared to the (S)-isomer.

- Commercial Data : Priced identically to its (3S)-counterpart (€645.00/50 mg), suggesting similar synthetic complexity .

(4aR)-1-[(2,3-Difluorophenyl)Methyl]-4a-Ethyl-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-Yl]-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxamide

- Structure : A pyrrolo-pyridazine carboxamide derivative with a 2,3-difluorophenyl group.

- Key Differences: Core heterocyclic scaffold (pyrrolo-pyridazine) instead of a β-amino ester backbone. Additional trifluoromethyl and ethyl groups enhance lipophilicity and metabolic resistance.

- Synthesis : Derived from (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester, indicating divergent intermediates compared to the target compound .

Comparative Data Table

Key Findings and Implications

Stereochemical Impact : (R)-configuration in the target compound may enhance selectivity for chiral receptors compared to (S)-isomers .

Synthetic Flexibility : The hydrochloride salt form improves solubility, while benzyloxy or pyrrolo-pyridazine derivatives prioritize lipophilicity for membrane penetration .

Biological Activity

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a chiral compound with the molecular formula C₁₁H₁₄ClF₂NO₂ and a molar mass of approximately 265.68 g/mol. This compound has garnered interest due to its unique structural features, including a methyl ester functional group, an amino group, and a difluorophenyl substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClF₂NO₂

- Molar Mass : 265.68 g/mol

- Chirality : The compound exists in an (R)-enantiomeric form, which is crucial for its biological activity.

- Solubility : The hydrochloride form enhances solubility in aqueous solutions, facilitating various biological assays.

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride interacts with specific biological targets, including receptors and enzymes. Interaction studies have indicated that this compound may exhibit binding affinity to certain receptors involved in metabolic pathways. For instance, preliminary data suggest potential interactions with glucose transporters and kinases that could influence glucose uptake in cells.

Pharmacological Effects

- Cytotoxicity : Initial studies indicate that (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride exhibits varying levels of cytotoxicity depending on the concentration used. Compounds with similar structures have shown higher cytotoxicity at concentrations above 5 µM .

- Glucose Uptake : Research has highlighted the compound's potential to enhance glucose uptake in cellular models. For example, compounds structurally related to (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride have demonstrated significant improvements in glucose uptake without exhibiting cytotoxic effects at lower concentrations .

Comparative Analysis

The following table summarizes the biological activities of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride compared to structurally similar compounds:

| Compound Name | Structural Features | Cytotoxicity (IC50 µM) | Glucose Uptake (%) |

|---|---|---|---|

| (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl | Difluorophenyl group | >5 | 27% |

| (S)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl | Enantiomeric form | >5 | <20% |

| Methyl 3-amino-4-(trifluoromethylphenyl)butanoate | Trifluoromethyl substitution | >10 | 24% |

Case Studies

- Study on Glucose Uptake : In a study examining glucose uptake across various substituted phenyl compounds, (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride showed a glucose uptake ability of approximately 27%, indicating its potential as a therapeutic agent for metabolic disorders such as diabetes .

- Inhibition Studies : Further investigations into its inhibitory effects on key metabolic enzymes revealed that while some analogs exhibited strong inhibition of GSK-3β (a target for diabetes treatment), (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride did not show significant inhibitory activity at concentrations below 30 µM. This suggests that its mechanism may involve modulation of other pathways rather than direct enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.